Phenyl N-(4-cyanophenyl)carbamate: An In-Depth Technical Guide
Phenyl N-(4-cyanophenyl)carbamate: An In-Depth Technical Guide
An Examination of a Niche Carbamate for Advanced Research Applications
Foreword for the Research Professional
In the landscape of chemical biology and drug discovery, the vastness of chemical space is both a challenge and an opportunity. While many molecules are extensively studied and well-characterized, a significant number remain in relative obscurity, their properties and potential applications yet to be fully elucidated. Phenyl N-(4-cyanophenyl)carbamate stands as an example of such a compound. This technical guide aims to provide a comprehensive overview of its basic properties, leveraging available data and established principles of carbamate chemistry. However, it is important to note at the outset that detailed experimental data and specific biological applications for this particular molecule are not extensively documented in publicly accessible scientific literature. Therefore, this guide will also serve as a foundational platform for researchers interested in exploring the potential of this and similar under-investigated chemical entities. We will proceed by delineating its fundamental molecular characteristics, proposing a detailed synthetic route based on established carbamate synthesis protocols, and discussing its potential biological activities by drawing parallels with well-characterized carbamates.
I. Molecular and Physicochemical Profile
Phenyl N-(4-cyanophenyl)carbamate, with the CAS Number 71130-54-6, is a carbamate derivative featuring a phenyl group and a 4-cyanophenyl group attached to the carbamate linkage.[1][2][3] Its structure combines the reactivity of the carbamate moiety with the electronic and structural features of the benzonitrile and phenyl rings.
Chemical Structure and Identifiers
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IUPAC Name: phenyl N-(4-cyanophenyl)carbamate
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Synonyms: 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate, Phenyl p-cyanophenylcarbamate[1]
Physicochemical Properties (Predicted)
Due to a lack of published experimental data, the following physicochemical properties are based on computational predictions. These values are useful for initial experimental design but should be confirmed empirically.
| Property | Predicted Value | Reference |
| XLogP3 | 3.0 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 62.1 Ų |
Note: The melting point for the related but structurally simpler compound, phenyl carbamate, is reported as 149-152 °C.[][5] This may serve as a rough estimation, but the actual melting point of Phenyl N-(4-cyanophenyl)carbamate is expected to differ.
II. Synthesis and Purification
The synthesis of Phenyl N-(4-cyanophenyl)carbamate can be reliably achieved through the reaction of 4-aminobenzonitrile with phenyl chloroformate. This is a standard and well-established method for the formation of N-aryl carbamates.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for Phenyl N-(4-cyanophenyl)carbamate.
Detailed Experimental Protocol
This protocol is a standard procedure for the synthesis of phenyl carbamates and is expected to be effective for the target molecule.
Materials:
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4-Aminobenzonitrile
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Phenyl chloroformate
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
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Base (e.g., Pyridine or Triethylamine)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in the chosen anhydrous solvent.
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Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
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Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 equivalents) to the stirred solution. The reaction may be exothermic, and cooling in an ice bath may be necessary to maintain room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
III. Potential Biological Activity and Applications
While no specific biological activities have been reported for Phenyl N-(4-cyanophenyl)carbamate, the carbamate functional group is a well-known pharmacophore. Many carbamate-containing molecules are known to be inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
Postulated Mechanism of Action: Acetylcholinesterase Inhibition
The generally accepted mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue in the active site of the enzyme. This renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. Unlike organophosphates, this inhibition is typically reversible.
Caption: Postulated mechanism of acetylcholinesterase inhibition.
Potential Research Applications
Given its structure, Phenyl N-(4-cyanophenyl)carbamate could be investigated for several potential applications:
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As a Tool Compound: It could be used as a chemical probe to study the structure and function of acetylcholinesterase or other serine hydrolases.
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As a Synthetic Intermediate: The presence of the cyano group allows for further chemical modification, making it a potentially useful intermediate for the synthesis of more complex molecules. Chemical suppliers note its potential use in coupling reactions and as a pharmaceutical intermediate.[6]
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In Medicinal Chemistry: As a starting point for the development of novel therapeutic agents targeting enzymes with a serine in their active site.
IV. Analytical Characterization (Hypothetical)
For a researcher who has synthesized this compound, the following analytical techniques would be essential for its characterization. The expected spectral features are outlined below.
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¹H NMR: Resonances in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl and 4-cyanophenyl rings. A singlet for the N-H proton of the carbamate, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: Resonances for the carbonyl carbon of the carbamate (approx. 150-155 ppm), the nitrile carbon (approx. 118-120 ppm), and multiple signals in the aromatic region (approx. 110-150 ppm).
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FT-IR: Characteristic peaks for the N-H stretch (approx. 3300-3400 cm⁻¹), C=O stretch of the carbamate (approx. 1700-1730 cm⁻¹), and the C≡N stretch of the nitrile group (approx. 2220-2240 cm⁻¹).
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HPLC: A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A mobile phase consisting of a mixture of acetonitrile and water with a C18 column would be a good starting point.
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Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 239.08.
V. Safety and Handling
No specific safety data sheet (MSDS) is available for Phenyl N-(4-cyanophenyl)carbamate. However, based on the general properties of related carbamates and aromatic nitriles, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: Carbamates as a class can be toxic via inhalation, ingestion, and skin absorption. Aromatic nitriles can also be toxic. Handle with care.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
VI. Conclusion and Future Directions
Phenyl N-(4-cyanophenyl)carbamate represents a molecule with a well-defined structure but a largely unexplored potential. This guide has provided a framework for its synthesis, characterization, and potential biological relevance based on established chemical principles. The lack of extensive literature on this specific compound highlights an opportunity for original research. Future investigations could focus on:
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Definitive Synthesis and Characterization: A full report on the synthesis, purification, and comprehensive analytical characterization (NMR, IR, MS, and melting point) of Phenyl N-(4-cyanophenyl)carbamate.
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Biological Screening: Evaluation of its inhibitory activity against acetylcholinesterase and other relevant enzymes.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the phenyl and 4-cyanophenyl moieties to its biological activity.
By systematically exploring the properties of this and other under-investigated molecules, the scientific community can continue to uncover new tools and potential therapeutic leads.
References
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PubChemLite. (n.d.). Phenyl n-(4-cyanophenyl)carbamate (C14H10N2O2). Retrieved from [Link]
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ChemBK. (2024). PHENYL-N-(4-CYANOPHENYL)CARBAMATE. Retrieved from [Link]

